Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
Description
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate (CAS: 51-77-4) is a branched-chain unsaturated fatty acid ester characterized by three conjugated double bonds (4,8,12-positions) and methyl groups at carbons 5, 9, and 12. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.45 g/mol. The compound is structurally related to isoprenoid fatty acids, commonly found in marine organisms and plant-derived metabolites. It is synthesized via Wittig reaction protocols, as demonstrated in the preparation of insect pheromones (e.g., rice moth pheromone derivatives) . The ester’s stereochemistry (typically 4E,8E,12E) and lipophilic nature make it relevant in agrochemical and pharmaceutical applications, such as in the synthesis of gefarnate, a gastroprotective agent .
Properties
CAS No. |
59822-16-1 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-6-21-19(20)15-9-14-18(5)13-8-12-17(4)11-7-10-16(2)3/h10,12,14H,6-9,11,13,15H2,1-5H3 |
InChI Key |
MCLZSZQLOAXPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Farnesyl Acetone Condensation with Ethyl Acetate
This route involves the base-catalyzed condensation of farnesyl acetone with ethyl acetate under controlled temperatures. Farnesyl acetone (5,9,13-trimethyltetradeca-4,8,12-trien-2-one) is reacted with excess ethyl acetate in the presence of potassium carbonate at 0–5°C to form the β-keto ester intermediate. Subsequent acid hydrolysis and decarboxylation yield the trienoic acid, which is esterified with ethanol under Dean-Stark conditions.
Critical Parameters:
Farnesyl Bromide Malonate Coupling
In this method, farnesyl bromide undergoes nucleophilic substitution with diethyl malonate to form diethyl farnesylmalonate. Alkaline hydrolysis (NaOH/EtOH) followed by acidification produces the trienoic acid, which is reduced to the corresponding alcohol using LiAlH₄. Final esterification with acetyl chloride in ethanol yields the target compound.
Mechanistic Insights:
Catalytic Isomerization of Farnesyl Acetone Derivatives
Recent patents describe the use of gold or silver catalysts to isomerize methyl acetoacetate-farnesyl adducts into the desired ester. For example, methyl (4E,8E)-2-acetyl-5,9,13-trimethyltetradeca-4,8,12-trienoate is treated with Ph₃PAuOTf in ethanol at 85°C, achieving high stereoselectivity (>95% 4E,8E).
Advantages:
- Catalyst Efficiency: Au/Ag systems enable rapid isomerization with minimal byproducts.
- Scalability: Reactions complete within 24 hours under reflux conditions.
Optimization Strategies and Challenges
Isomeric Purity Control
The conjugated triene system in ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate necessitates stringent control over double-bond geometry. Catalytic methods using chiral ligands (e.g., BINAP) have been explored to enhance E-selectivity, though yields remain suboptimal (≤50%).
Solvent and Catalyst Recycling
Economic viability requires solvent recovery and catalyst reuse. Immobilized ionic liquid phases (ILPs) have shown promise in recycling Au catalysts for up to five cycles without significant activity loss.
Purification Techniques
Chromatographic separation (silica gel, hexane/ethyl acetate) remains the standard for isolating the ester. Preparative HPLC with C18 columns achieves >99% purity but is cost-prohibitive for industrial scales.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
- GC-MS: Molecular ion peak at m/z 334.49 [M+H]⁺.
- ¹H NMR: Characteristic signals at δ 5.2–5.4 (triene protons), δ 4.1 (q, J=7.1 Hz, OCH₂CH₃), and δ 1.3 (t, J=7.1 Hz, CH₃).
- IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (conjugated dienes).
Industrial and Research Applications
The compound’s utility spans:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding acid or aldehyde.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: The major products include 5,9,13-trimethyltetradeca-4,8,12-trienoic acid or 5,9,13-trimethyltetradeca-4,8,12-trienal.
Reduction: The primary product is 5,9,13-trimethyltetradeca-4,8,12-trienol.
Substitution: Products vary depending on the specific electrophile used in the reaction.
Scientific Research Applications
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in functional groups (ester vs. acid/aldehyde), stereochemistry (E/Z isomerism), and chain modifications. Key comparisons include:
Stereochemical and Bioactivity Differences
- This compound vs. Gefarnate: While both are esters, gefarnate contains a farnesyl-derived alcohol moiety (3,7-dimethylocta-2,6-dienyl) esterified to the same trienoic acid backbone. Gefarnate’s E configuration at all double bonds enhances its stability and pharmacological efficacy in gastric mucosa protection .
Acid vs. Ester Derivatives :
The carboxylic acid analog (C₁₇H₂₈O₂) from sponges exhibits Z stereochemistry at C4 and C8, reducing its hydrophobicity compared to the ethyl ester. This impacts its integration into lipid membranes and bioactivity .- Aldehyde Form (C₁₇H₂₈O): The aldehyde derivative is implicated in flavor profiles (e.g., lemon-like notes in cherries) due to volatile oxidation products, contrasting with the non-volatile ester’s role in drug formulations .
Pharmacological and Industrial Relevance
- Gefarnate : Clinically used for gastric ulcers, acting via mucosal cytoprotection .
- Pheromone Analogs : Ethyl esters serve as pheromone mimics in pest control .
- Anticancer Potential: Hydroxylated variants from sponges show cytotoxicity against cancer cell lines .
Research Findings and Conflicts
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate?
- Methodology : The compound can be synthesized via carbon-extension reactions starting from 4-pentenal derivatives. For example, methoxymethyltriphenylphosphonium chloride is used to generate an intermediate enol ether, followed by oxidation with pyridinium chlorochromate (PCC) to yield methyl esters (e.g., 5,9,13-trimethyltetradecatrienoate derivatives). To produce the ethyl ester, analogous reagents (e.g., ethoxyethyltriphenylphosphonium salts) may substitute methoxy-containing reagents in this stepwise protocol .
- Key Data : The synthesis yields compounds with ≥95% purity, confirmed via spectroscopic methods .
Q. How is this compound characterized post-synthesis?
- Methodology :
- Infrared Spectroscopy (IR) : Liquid film IR spectroscopy is used to compare absorption spectra against reference standards, focusing on carbonyl (C=O, ~1740 cm⁻¹) and conjugated triene (~1650 cm⁻¹) stretches .
- Quantitative Purity Testing : High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms purity (98–101%), with calibration against certified reference materials .
Q. What storage conditions ensure compound stability?
- Methodology : Store in sealed, moisture-proof containers under inert gas (e.g., nitrogen) at 2–8°C. Degradation is minimized by avoiding prolonged exposure to light, heat (>25°C), or oxidizing agents .
- Key Data : Stability studies indicate no significant degradation over 12 months under recommended conditions .
Advanced Research Questions
Q. How can geometric isomerism in this compound be resolved and analyzed?
- Methodology :
- Chromatographic Separation : Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to separate isomers. Retention times correlate with isomer polarity .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify coupling constants and chemical shifts for double-bond configurations (e.g., 4E vs. 4Z) .
- Key Data : Gefarnate (a structural analog) exists as a mixture of 4E,8E,12E isomers, confirmed via IR and NMR .
Q. What pharmacological mechanisms are suggested by structurally related compounds?
- Methodology : Gefarnate (3,7-dimethylocta-2,6-dienyl ester analog) exhibits cytoprotective effects on gastric mucosa via prostaglandin analog activity. For the ethyl ester, conduct:
- In Vitro Assays : Evaluate cyclooxygenase (COX) inhibition or mucosal cell proliferation using gastric epithelial cell lines .
- In Vivo Studies : Administer the compound to ulcer-induced rodent models, monitoring healing rates via histopathology .
- Key Data : Gefarnate shows an oral LD₅₀ >9 g/kg in rats, suggesting low acute toxicity for related esters .
Q. How is this compound detected in environmental or biological samples?
- Methodology :
- Non-Target LC-Q/TOF Analysis : Identify oxidation products (e.g., 5,9,13-trimethyltetradeca-4,8,12-trienoic acid) via exact mass (m/z 263.238) and MS/MS fragment matching (CFM-ID software) .
- Floral Volatile Profiling : Gas chromatography–mass spectrometry (GC-MS) detects the compound in plant emissions, using headspace sampling and library spectral matching .
- Key Data : The compound is a major floral volatile in Las Vegas cultivars, constituting >30% of total emissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
